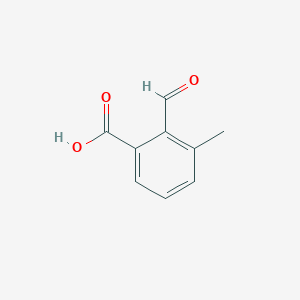
2-Formyl-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-3-methylbenzoic acid is an organic compound with the molecular formula C9H8O3 It is a derivative of benzoic acid, characterized by the presence of a formyl group (-CHO) and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formyl-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the formylation of 3-methylbenzoic acid using Vilsmeier-Haack reaction, which employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: this compound can be converted to 2-carboxy-3-methylbenzoic acid.
Reduction: The product is 2-(hydroxymethyl)-3-methylbenzoic acid.
Substitution: Products include 2-formyl-3-bromomethylbenzoic acid or 2-formyl-3-nitromethylbenzoic acid, depending on the substituent introduced.
Scientific Research Applications
2-Formyl-3-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is used in the preparation of various derivatives and intermediates in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-formyl-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the methyl group can influence the compound’s hydrophobic interactions and binding affinity.
Comparison with Similar Compounds
2-Formylbenzoic acid: Lacks the methyl group, which can affect its reactivity and applications.
3-Formylbenzoic acid: The position of the formyl group differs, leading to variations in chemical behavior.
2-Formyl-5-methylbenzoic acid: Similar structure but with the methyl group at a different position.
Uniqueness: 2-Formyl-3-methylbenzoic acid is unique due to the specific positioning of the formyl and methyl groups on the benzene ring
Properties
Molecular Formula |
C9H8O3 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-formyl-3-methylbenzoic acid |
InChI |
InChI=1S/C9H8O3/c1-6-3-2-4-7(9(11)12)8(6)5-10/h2-5H,1H3,(H,11,12) |
InChI Key |
HAPSIERNKNINQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


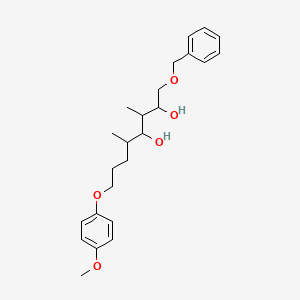

![13-[5-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B12292784.png)
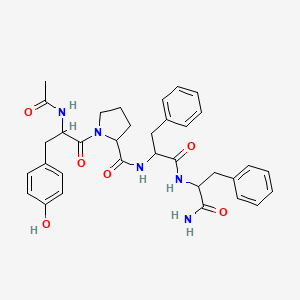
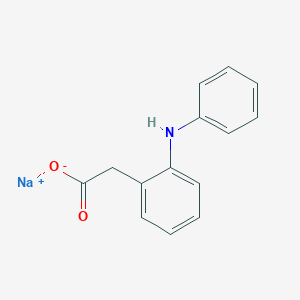
![[6-(2-Thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate](/img/structure/B12292806.png)
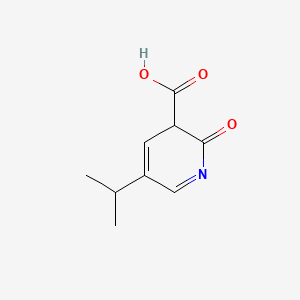
![8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B12292818.png)
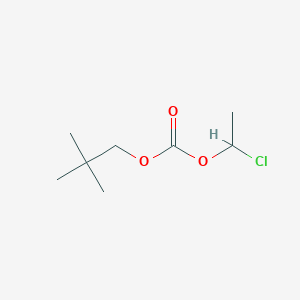
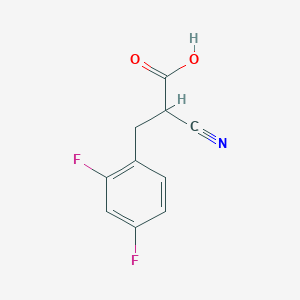
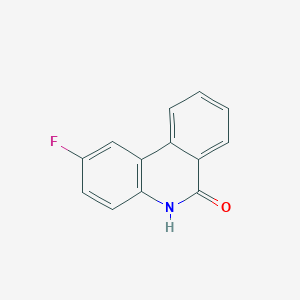

![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)
![2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B12292861.png)
